Benzoic acid, 4-(3-oxopropyl)-
CAS No.:
Cat. No.: VC17895240
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O3 |
|---|---|
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | 4-(3-oxopropyl)benzoic acid |
| Standard InChI | InChI=1S/C10H10O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-7H,1-2H2,(H,12,13) |
| Standard InChI Key | SAWAJHOAUWSAOI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCC=O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a benzene ring substituted at the 4-position with a 3-oxopropyl group () and a carboxylic acid group () at the 1-position. This arrangement confers both aromatic and aliphatic reactivity. The IUPAC name, 4-(3-oxopropyl)benzoic acid, reflects this substitution pattern . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 178.185 g/mol |
| Exact mass | 178.063 g/mol |
| Topological polar surface area | 54.37 Ų |
| LogP (octanol-water) | 1.516 |
The ketone group at the terminal position of the propyl chain introduces polarity, while the benzoic acid moiety enhances solubility in polar solvents .
Spectroscopic Data
Although experimental spectral data (e.g., NMR, IR) for 4-(3-oxopropyl)benzoic acid is limited in publicly available literature, analogs such as 4-(3-methoxy-3-oxopropyl)benzoic acid (PubChem CID 11310294) provide indirect insights . For instance:
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IR Spectroscopy: A strong absorption band near 1700 cm corresponds to the carbonyl () stretch of the ketone and carboxylic acid groups.
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H NMR: Protons on the oxopropyl chain resonate as a triplet (~2.5–3.0 ppm) for the methylene groups adjacent to the ketone, while the aromatic protons appear as a doublet (δ 7.8–8.2 ppm) .
Synthesis and Production Methods
Laboratory-Scale Synthesis
A plausible route involves the Friedel-Crafts acylation of benzoic acid derivatives. For example, reacting 4-allylbenzoic acid with an oxidizing agent like ozone or potassium permanganate could introduce the ketone group via cleavage of the double bond . Alternatively, Michael addition of acrylonitrile to 4-hydroxybenzoic acid, followed by hydrolysis and oxidation, may yield the target compound.
Industrial Manufacturing
Large-scale production likely employs continuous-flow reactors to optimize yield and purity. Purification steps such as recrystallization from ethanol-water mixtures or chromatography on silica gel are standard . Challenges include minimizing side reactions (e.g., over-oxidation of the ketone) and ensuring cost-effective catalyst recovery.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The ketone group undergoes reduction with sodium borohydride () to form a secondary alcohol, yielding 4-(3-hydroxypropyl)benzoic acid. Conversely, oxidation of the propyl chain with strong agents like potassium permanganate () could produce dicarboxylic acid derivatives .
Electrophilic Aromatic Substitution
The electron-withdrawing carboxylic acid group deactivates the benzene ring, directing incoming electrophiles to the meta position. For example, nitration would predominantly yield 3-nitro-4-(3-oxopropyl)benzoic acid .
Esterification and Amidation
The carboxylic acid can be converted to esters or amides. Reaction with methanol in the presence of forms the methyl ester, while treatment with thionyl chloride () generates an acyl chloride intermediate for amide synthesis .
Applications in Pharmaceutical and Material Science
Drug Intermediate
The compound’s dual functional groups make it a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. For instance, structural analogs have shown inhibitory activity against viral proteases, suggesting potential antiviral applications .
Polymer Chemistry
Incorporating 4-(3-oxopropyl)benzoic acid into polyesters or polyamides could enhance thermal stability due to aromatic rigidity. Cross-linking via the ketone group may also improve mechanical properties in coatings or adhesives.
Comparison with Related Benzoic Acid Derivatives
4-(3-Methoxy-3-oxopropyl)benzoic Acid
The methyl ester variant (CAS 179625-38-8) shares similar reactivity but exhibits higher lipophilicity () . It serves as a protected form of the carboxylic acid, enabling selective reactions at the ketone group.
2-(3-Oxopropyl)benzoic Acid
Positional isomerism alters electronic effects: the ortho-substituted derivative exhibits stronger intramolecular hydrogen bonding between the carboxylic acid and ketone groups, affecting solubility and melting point .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical use.
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Biodegradable Polymers: Exploring copolymerization with renewable monomers to create sustainable materials.
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